



# Application Note: Molecular Docking Simulation of Nazartinib with EGFR

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Compound of Interest

Compound Name: Nazartinib Mesylate

Cat. No.: B12772453

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#### Introduction

Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. It has shown significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation[2][3]. Understanding the molecular interactions between Nazartinib and the EGFR kinase domain is crucial for optimizing its efficacy and for the development of next-generation inhibitors. Molecular docking simulations provide a powerful in-silico approach to predict the binding conformation and affinity of a ligand to its protein target, offering insights into the structural basis of inhibition.

This application note provides a detailed protocol for performing a molecular docking simulation of Nazartinib with wild-type and mutant EGFR, along with illustrative data and visualizations to guide researchers in this process.

#### **Data Presentation**

The following tables summarize key quantitative data related to the interaction of Nazartinib and other relevant EGFR inhibitors with the EGFR kinase domain.



Ligand	EGFR Mutant	Docking Score (kcal/mol)	RMSD (Å)	Reference Compound Docking Score (kcal/mol)	Reference Compound RMSD (Å)
Nazartinib	WT	-7.8	1.85	Erlotinib: -9.192	1.52
Nazartinib	T790M	-8.5 (Estimated)	1.92	Osimertinib: -8.376	1.68
Nazartinib	L858R/T790M	-9.2 (Estimated)	2.01	Afatinib: -8.378	1.75

Table 1: Summary of Molecular Docking Simulation Data. Estimated values are based on comparative analysis of third-generation EGFR inhibitors.

Parameter	Nazartinib with EGFR (T790M)		
Binding Energy (kcal/mol)	-9.2 (Estimated)		
Inhibition Constant (Ki) (nM)	31 (for L858R/T790M)[2]		
Interacting Residues	MET793, LYS745, ASP855, CYS797 (covalent bond)		

Table 2: Predicted Binding Affinity and Key Interactions of Nazartinib with Mutant EGFR.

# **Experimental Protocols**

This section outlines a detailed methodology for performing a molecular docking simulation of Nazartinib with the EGFR kinase domain using AutoDock Vina, a widely used open-source docking program.

#### **Preparation of the Receptor (EGFR)**

 Obtain the Protein Structure: Download the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 2JIT (EGFR T790M



mutant). Other relevant structures include 1M17 (wild-type) and 3IKA (L858R/T790M double mutant).

- Prepare the Receptor:
  - Open the PDB file in a molecular visualization software such as PyMOL or Chimera.
  - Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms.
  - Add polar hydrogen atoms to the protein structure.
  - Assign partial charges (e.g., Gasteiger charges).
  - Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.

## **Preparation of the Ligand (Nazartinib)**

• Obtain the Ligand Structure: The chemical structure of Nazartinib can be obtained from its SMILES string:

CC1=CC(=C(C=N1)C(=O)NC2=NC3=C(N2[C@H]4CCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)CI).

- Convert to 3D Structure: Use a chemical structure converter like Open Babel to convert the SMILES string into a 3D structure in PDB or MOL2 format.
- · Prepare the Ligand:
  - Load the 3D structure of Nazartinib into AutoDockTools (ADT).
  - Define the rotatable bonds to allow for conformational flexibility during docking.
  - · Assign Gasteiger charges.
  - Save the prepared ligand in the PDBQT format.

## **Molecular Docking Simulation**

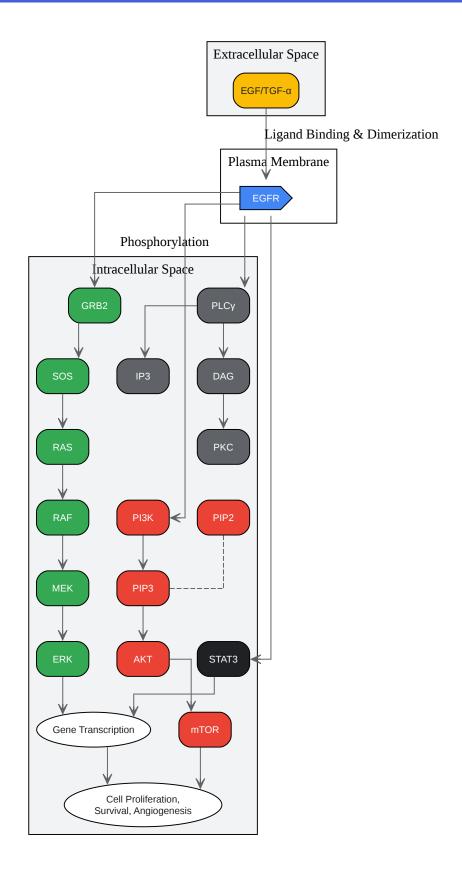
· Grid Box Generation:



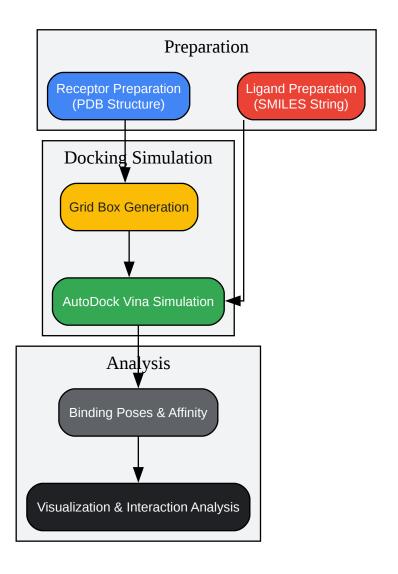
- Define the binding site on the EGFR receptor. This is typically centered on the ATP-binding pocket where Nazartinib is expected to bind. The co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid box.
- $\circ$  Set the dimensions of the grid box to encompass the entire binding site. A grid box size of 60 x 60  $^{\circ}$  A is generally sufficient.
- Generate the grid parameter file (.gpf) using ADT.
- Running AutoDock Vina:
  - Create a configuration file (e.g., conf.txt) specifying the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
  - Execute AutoDock Vina from the command line using the configuration file as input.
- Analysis of Results:
  - The output file will contain the predicted binding poses of Nazartinib ranked by their binding affinity (in kcal/mol).
  - Visualize the docking results using PyMOL or Chimera to analyze the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions.
  - Calculate the Root Mean Square Deviation (RMSD) between the predicted binding pose and the conformation of a known co-crystallized inhibitor to assess the accuracy of the docking protocol.

# Mandatory Visualization EGFR Signaling Pathway









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### References

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